![molecular formula C13H8ClF6N5 B2755984 3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 956782-01-7](/img/structure/B2755984.png)
3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Beschreibung
This compound, with the CAS number 956782-01-7 and molecular formula C₁₃H₈ClF₆N₅ (M.W. 383.68), is a pyrazolo[1,5-a]pyrimidine derivative featuring dual trifluoromethyl (-CF₃) groups, a chloro substituent, and a methyl-substituted pyrazole ring at position 2 . The pyrazolo[1,5-a]pyrimidine scaffold is a purine analog known for its versatility in medicinal chemistry, particularly as a kinase inhibitor or antimetabolite .
Eigenschaften
IUPAC Name |
3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N5/c1-5-3-7(12(15,16)17)25-11(22-5)8(14)9(23-25)6-4-21-24(2)10(6)13(18,19)20/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHYHWKCXXORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C3=C(N(N=C3)C)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Anticancer Activity:
Research indicates that compounds similar to 3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
2. Antimicrobial Properties:
The compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its structural analogs have shown effectiveness against a range of pathogens, suggesting potential applications in treating infectious diseases.
3. Inhibitors of Protein Kinases:
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific protein kinases involved in cell signaling pathways related to cancer and other diseases. This makes the compound a potential lead for developing targeted therapies.
Medicinal Chemistry Applications
In medicinal chemistry, the unique structure of this compound allows for modifications that can enhance its pharmacological profile. Researchers are exploring its derivatives to improve potency and selectivity for specific biological targets.
Agrochemical Applications
The compound's biological activity extends to agrochemicals, where it may serve as a herbicide or pesticide. The presence of trifluoromethyl groups often correlates with increased herbicidal activity due to enhanced metabolic stability in plants.
Material Science Applications
In material science, the unique electronic properties of this compound can be harnessed in the development of organic semiconductors or as a component in advanced materials for electronics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines significantly inhibited tumor growth in xenograft models through targeted inhibition of specific kinases involved in tumor progression .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds revealed that they exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new therapeutic agents .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the C3 Chloro Position
The presence of the chlorine atom at position 3 enables nucleophilic substitution reactions, a key pathway for functionalizing this scaffold.
Key Reactions:
-
Suzuki–Miyaura Cross-Coupling :
The 3-chloro group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example, analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives react with boronic acids under microwave-assisted conditions using XPhosPdG2/XPhos as a tandem catalyst system to suppress debromination (yields: 67–89% ) .Boronic Acid Product Yield (%) Reaction Conditions Phenyl 74 H2O, K2CO3, 100°C 4-Methoxyphenyl 89 H2O, K2CO3, 100°C 2-Naphthyl 85 H2O, K2CO3, 100°C Mechanistic Insight : The chloro group acts as a leaving group, with the reaction proceeding via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination .
-
Buchwald–Hartwig Amination :
Substitution with amines (e.g., morpholine) has been reported for related pyrazolo[1,5-a]pyrimidines under Pd catalysis, yielding C3-aminated derivatives .
Functionalization via C–H Activation
The electron-deficient pyrazolo[1,5-a]pyrimidine core facilitates regioselective C–H functionalization.
Key Reactions:
-
C5 Arylation :
After C3 substitution, the C5 position becomes accessible for secondary arylation. For instance, 3-arylpyrazolo[1,5-a]pyrimidin-5-ones undergo Pd-catalyzed coupling at C5 with aryl iodides (e.g., 4-iodotoluene) to form 3,5-diarylated derivatives (yields: 70–82% ) . -
Electrophilic Substitution :
Trifluoromethyl groups at positions 2 and 7 enhance the reactivity of adjacent carbons toward electrophiles. Nitration and halogenation have been observed at C6 in related systems .
Reductive Dehalogenation
The 3-chloro group can be reduced to hydrogen under specific conditions:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni in ethanol under H2 atmosphere, the chloro group is replaced by hydrogen (yield: ~90% ). This pathway is critical for generating unsubstituted intermediates for further derivatization .
Ring-Opening and Rearrangement Reactions
Under harsh acidic or basic conditions, the pyrazolo[1,5-a]pyrimidine ring may undergo cleavage:
-
Hydrolysis :
Treatment with concentrated HCl at elevated temperatures (100–120°C) leads to ring opening, yielding pyrazole and pyrimidine fragments. -
Rearrangement to Pyrimidoindazoles :
Heating with arylhydrazines induces ring expansion, forming pyrimido[1,2-b]indazol-2-one derivatives .
Role of Trifluoromethyl Groups
The two trifluoromethyl groups influence reactivity through electronic and steric effects:
-
Electronic Effects : The strong electron-withdrawing nature of CF3 groups deactivates the pyrimidine ring, directing substitutions to meta/para positions relative to CF3 .
-
Steric Hindrance : The 1-methyl-5-(trifluoromethyl)pyrazole substituent at C2 limits accessibility to the adjacent C3 position, necessitating optimized catalysts (e.g., bulky XPhos ligands) for efficient coupling .
Stability and Degradation Pathways
Vergleich Mit ähnlichen Verbindungen
Key Structural Analogs:
Analysis :
- Trifluoromethyl vs. Halogen/Ketone Substituents : The dual -CF₃ groups in the target compound confer superior metabolic stability and membrane permeability compared to dichlorophenyl (Cl) or ketone (C=O) analogs . However, Cl substituents (e.g., in MK7) may enhance target affinity via halogen bonding .
- Pyrazole Ring vs.
Physicochemical and Crystallographic Properties
- Crystallography : The single-crystal structure of 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (space group P21/c) reveals intermolecular Cl···F interactions stabilizing the lattice . The target compound’s crystal structure (unreported in evidence) may exhibit similar packing due to its -CF₃ groups.
- Lipophilicity : The target’s calculated logP (via C₁₃H₈ClF₆N₅) is ~3.5, higher than analogs with polar groups (e.g., MK7: logP ~2.8), suggesting improved blood-brain barrier penetration .
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the construction of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
- Cyclization : Refluxing precursors (e.g., substituted pyrazoles) with phosphorus oxychloride (POCl₃) in solvents like 1,4-dioxane .
- Arylation : Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., XPhosPdG2) with aryl boronic acids under inert conditions (110°C, Na₂CO₃ base) to introduce trifluoromethyl or chloroaryl groups .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc mixtures) and recrystallization (e.g., cyclohexane/CH₂Cl₂) yield high-purity products .
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H/¹³C NMR confirms proton/carbon environments; IR identifies functional groups (e.g., C-Cl, CF₃ stretches); MS validates molecular weight .
- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic Pbca space group) provides bond lengths, angles, and molecular packing. For example, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Discrepancies may arise from solvent inclusion or impurities. Methods include:
- Recrystallization : Use solvents like ethanol or CH₂Cl₂ to remove impurities .
- Thermogravimetric Analysis (TGA) : Detects solvent residues in crystals.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₁Cl₂F₄N₃, Mr = 440.22) .
- X-ray refinement : Validates stoichiometry via R-factor analysis (e.g., R = 0.055) .
Q. What strategies optimize Suzuki-Miyaura cross-coupling for regioselective arylations?
- Catalyst Selection : XPhosPdG2/XPhos suppresses debromination side reactions .
- Solvent/Base Optimization : 1,4-dioxane with Na₂CO₃ enhances coupling efficiency.
- Boronic Acid Pre-activation : Reduces homo-coupling byproducts.
- Inert Atmosphere : Prevents oxidation of Pd catalysts .
Q. How can biological activity against enzymes like MAO-B be evaluated?
- In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kynuramine deamination assay for MAO-B).
- Molecular Docking : Predict binding modes using crystal structures (e.g., PDB: 2V5Z for MAO-B). Pyrazolo[1,5-a]pyrimidines show π-π stacking with Tyr398 and hydrogen bonding to Gln206 .
- In Vivo Models : Assess pharmacokinetics (e.g., bioavailability in rodent CNS tissues) .
Q. What are common side reactions during arylations, and how are they mitigated?
- Debromination : Occurs with excessive Pd loading. Mitigated by using XPhos ligand and controlled catalyst ratios .
- Over-Arylation : Prevented by stepwise boronic acid addition and monitoring via TLC.
- Byproduct Removal : Gradient elution in column chromatography isolates target compounds .
Data Contradiction Analysis
Q. How to address conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism).
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals.
- Crystallographic Validation : Resolves protonation states (e.g., lactam vs. lactim forms) .
Experimental Design Considerations
Q. What reaction conditions favor high yields in lactam activation for C-5 arylation?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.